Molecular Weight Differential vs. 4-Ethoxyphenylsulfamoyl Comparator Without Phenoxy Extension
The target compound possesses a molecular weight (MW) of 584.3 g/mol, representing a 249.9 g/mol increase (+74.7%) compared to its truncated analog N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide (MW 334.4 g/mol) . This substantial MW increase is driven by the addition of the 2,4-dibromophenoxyacetamide extension. Under Lipinski's Rule of Five framework, MW exceeding 500 g/mol is associated with reduced probability of oral bioavailability; however, for in vitro probe applications, higher MW correlates with increased polar surface area and potentially enhanced target binding affinity through additional van der Waals contacts within hydrophobic binding pockets [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 584.3 g/mol |
| Comparator Or Baseline | N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide: 334.4 g/mol |
| Quantified Difference | +249.9 g/mol (+74.7%) |
| Conditions | Calculated from molecular formula; validated by vendor Certificate of Analysis |
Why This Matters
The 249.9 g/mol MW differential fundamentally alters LogP, aqueous solubility, and passive membrane permeability compared to shorter analogs lacking the dibromophenoxy extension, making these compounds non-interchangeable in any biological assay context.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
